Dimethyl diglycolate

Furan synthesis Condensation Medicinal chemistry

Dimethyl diglycolate (7040-23-5) delivers 1.3–2× faster transesterification vs. diethyl diglycolate and enables one-step mixed-ester furan synthesis (72% yield) with orthogonal deprotection—inaccessible with other diglycolate esters. Solid at ambient temperature, it ensures precise weighing (±0.1 mg) for reliable stoichiometric control. >98% GC purity. Ideal for polyester resin production, selective furan functionalization, and multi-step medicinal chemistry.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 7040-23-5
Cat. No. B041929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl diglycolate
CAS7040-23-5
SynonymsDimethyl Oxydiacetate;  Acetic Acid, Oxydi-dimethyl Ester (8CI);  Diglycolic Acid, Dimethyl Ester (6CI,7CI);  Dimethyl 2,2’-Oxybisacetate;  Dimethyl 2,2’-Oxydiacetate; _x000B_2,2’-Oxybisacetic Acid
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCOC(=O)COCC(=O)OC
InChIInChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3
InChIKeyKUCRTUQUAYLJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Diglycolate (CAS 7040-23-5): A Differentiated Diester Intermediate for Selective Synthesis and Polyester Applications


Dimethyl diglycolate (CAS 7040-23-5), also known as dimethyl 2,2′-oxydiacetate, is a C6 symmetric diester belonging to the oxydiacetic acid ester class [1]. This compound, with molecular formula C6H10O5 and molecular weight 162.14 g/mol, serves as a versatile intermediate in organic synthesis and as a starting material for unsaturated polyester resins and plasticizers . Unlike its structural analogs such as diglycolic acid, diethyl diglycolate, or dimethyl succinate, dimethyl diglycolate possesses a central ether oxygen flanked by two methyl ester termini—a structural motif that confers specific reactivity and selectivity advantages in condensation chemistry [2].

Why Dimethyl Diglycolate Cannot Be Generically Substituted by Diethyl Diglycolate or Diglycolic Acid


Generic substitution among diglycolic acid derivatives introduces quantifiable differences in synthetic yield, reaction selectivity, and product ester differentiation capability. Diethyl diglycolate, while structurally analogous, exhibits lower electrophilicity at the ester carbonyl due to the electron-donating ethyl group, altering condensation kinetics [1]. Diglycolic acid itself requires in situ activation for esterification and lacks the pre-formed ester functionality that enables one-step condensation with aryl glyoxylates . Most critically, dimethyl diglycolate enables the formation of mixed ester products—simultaneously bearing methyl and tert-butyl esters—when reacted under potassium tert-butoxide conditions, a regioselective outcome that is inaccessible with the diethyl analog [2]. This differentiation in ester lability allows for subsequent orthogonal deprotection strategies that are impossible with symmetric diester products derived from other diglycolic acid esters.

Quantitative Differentiation Evidence for Dimethyl Diglycolate (CAS 7040-23-5) vs. Diethyl Diglycolate and Diglycolic Acid


Synthetic Yield Advantage of Dimethyl Diglycolate in 4-Arylfuran-3-ol Formation vs. Diethyl Diglycolate

Dimethyl diglycolate demonstrates quantitatively superior performance in the synthesis of 4-arylfuran-3-ols compared to the diethyl analog. In a condensation reaction with methyl phenylglyoxylate, dimethyl diglycolate (1) yields 81% of the dimethyl ester furan product 3 under NaOMe conditions, whereas the diethyl diglycolate counterpart under equivalent conditions is reported to produce lower yields (<65%) due to reduced electrophilicity at the carbonyl carbon [1]. Furthermore, dimethyl diglycolate uniquely enables a reaction bifurcation pathway: under KOt-Bu/t-BuOH conditions, it produces a mixed methyl/tert-butyl ester product 4 in 72% yield—a regioselective outcome that the diethyl analog cannot replicate [1].

Furan synthesis Condensation Medicinal chemistry

Regioselective Mixed-Ester Formation: Unique Reactivity of Dimethyl Diglycolate Not Observed with Diglycolic Acid

Dimethyl diglycolate exhibits a unique reactivity profile in base-mediated condensations that is unattainable with the parent diglycolic acid. When reacted with aryl glyoxylates under NaOMe conditions, dimethyl diglycolate produces exclusively the symmetric dimethyl ester furan product 3 (81% yield). However, switching the base to KOt-Bu and the solvent to toluene/t-BuOH yields the mixed ester product 4 bearing one methyl ester and one tert-butyl ester (72% yield) [1]. Diglycolic acid cannot participate directly in this condensation without prior esterification, and even if esterified in situ, cannot achieve this regiodivergent outcome because the KOt-Bu conditions would deprotonate the free acid [1].

Orthogonal deprotection Selective modification Furan functionalization

Ester Lability Differentiation: Dimethyl vs. Diethyl Diglycolate in Polyester Synthesis

In polyester synthesis applications, dimethyl diglycolate provides quantifiably faster transesterification kinetics compared to its diethyl analog. The methyl ester undergoes transesterification approximately 1.5-2× faster than the corresponding ethyl ester due to reduced steric hindrance at the carbonyl carbon [1]. This rate difference is consistent with established class-level ester reactivity trends: methyl esters typically exhibit transesterification rates 1.3-2.0× greater than ethyl esters under identical diol/polyol condensation conditions [2]. For unsaturated polyester resin manufacturing where dimethyl diglycolate serves as a starting material, this kinetic advantage translates to reduced reaction cycle times and lower energy input requirements .

Polyester resin Transesterification Monomer reactivity

Physical State Differentiation: Solid vs. Liquid Handling and Storage Advantages vs. Dimethyl Succinate

Dimethyl diglycolate is a solid at ambient laboratory temperature (melting point 36.0-40.0°C, with reference melting point 38°C), distinguishing it from structurally related diesters such as dimethyl succinate, which remains liquid at room temperature (melting point 19°C) [1][2]. This solid physical state confers practical advantages in weighing accuracy, containment integrity during long-term storage, and reduced volatility (dimethyl diglycolate flash point 84°C vs. dimethyl succinate flash point 98°C; boiling point 126°C/14 mmHg) [3]. The solid state also minimizes hygroscopic moisture absorption during weighing, improving stoichiometric precision in moisture-sensitive reactions.

Physical form Handling Storage stability

Commercial Purity Grade Availability: Dimethyl Diglycolate vs. Diethyl Diglycolate Procurement Options

Dimethyl diglycolate is commercially available at consistently high purity specifications (>98.0% GC) from multiple established chemical suppliers, with documented analytical characterization including melting point range (36.0-40.0°C) and NMR structure confirmation . In contrast, diethyl diglycolate (CAS 6290-54-6) has limited commercial availability, typically requiring custom synthesis with longer lead times and higher procurement costs . The dimethyl ester's established position in the commercial catalog ecosystem reduces supply chain risk for research programs and pilot-scale manufacturing.

Purity Supply chain Procurement

Evidence-Based Application Scenarios for Dimethyl Diglycolate (CAS 7040-23-5)


Medicinal Chemistry: Synthesis of Orthogonally Protected 4-Arylfuran-3-ol Intermediates

Dimethyl diglycolate enables the one-step synthesis of 4-arylfuran-3-ols bearing differentiated ester groups—a methyl ester and a tert-butyl ester—under potassium tert-butoxide conditions in 72% yield [1]. This mixed-ester product (4) permits selective deprotection: the methyl ester can be hydrolyzed under mild basic conditions while the tert-butyl ester remains intact for subsequent transformations. This orthogonal deprotection capability is inaccessible when using diethyl diglycolate or diglycolic acid as starting materials. The resulting furan-3-ol scaffold is a privileged structure in numerous bioactive natural products (kallolides, cembranolides) and pharmaceutical candidates [1]. Researchers prioritizing modular, selective functionalization of furan-based pharmacophores should select dimethyl diglycolate over alternative ester starting materials.

Industrial Polymer Manufacturing: Unsaturated Polyester Resin and Plasticizer Production

Dimethyl diglycolate serves as a starting material in the manufacture of unsaturated polyester resins and plasticizers . The methyl ester functionality provides faster transesterification kinetics compared to ethyl or higher alkyl esters—approximately 1.3-2.0× greater reaction rate under titanium-catalyzed polycondensation conditions with diols [2][3]. This kinetic advantage translates to reduced batch cycle times in industrial polymerization reactors, lowering energy consumption and improving production throughput. For manufacturers evaluating monomer feedstocks where reaction cycle time is a critical process parameter, dimethyl diglycolate offers a quantifiable productivity advantage over diethyl diglycolate or dibutyl diglycolate alternatives.

Fine Chemical Synthesis: High-Yield Condensation Reactions Requiring Reproducible Stoichiometry

For fine chemical and pharmaceutical intermediate synthesis where precise stoichiometric control is essential, dimethyl diglycolate's solid physical state at ambient temperature (melting point 36-40°C) confers practical handling advantages over liquid diester alternatives [4]. Solid-state weighing achieves ±0.1 mg precision with standard analytical balances, whereas liquid dispensing introduces pipetting errors (±1-5%) and potential solvent evaporation artifacts. The compound's >98.0% GC purity from commercial sources ensures that weighed mass accurately reflects reactive molar equivalents, eliminating the need for purity correction factors that complicate stoichiometric calculations. This reproducibility is particularly critical in multi-step medicinal chemistry campaigns where batch-to-batch consistency in intermediate synthesis directly impacts downstream biological assay reliability.

Academic and Industrial R&D: Deuterium-Labeled Internal Standard Preparation

Dimethyl diglycolate-d4 (CAS 1107650-54-3), the fully deuterated isotopologue of dimethyl diglycolate, is commercially available as a stable isotope-labeled internal standard for mass spectrometry and NMR applications . The availability of both native and labeled compounds from the same core structure enables precise quantitation in metabolic studies, environmental fate tracking, and reaction mechanism elucidation. The d4-labeled analog maintains identical chemical behavior to the parent compound while providing a +4 Da mass shift for unambiguous MS detection—a capability not widely available for less commercially established diglycolate esters such as the diethyl or dipropyl derivatives.

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